molecular formula C22H17N3O4S B265316 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Número de catálogo B265316
Peso molecular: 419.5 g/mol
Clave InChI: HICVTWJAQBYCGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromene ring, and a pyrrole ring. It is a potent inhibitor of the mitochondrial electron transport chain and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Mecanismo De Acción

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a prodrug that is converted to MPP+ by monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms have been extensively studied in animals, particularly in primates. This compound-induced Parkinson's disease results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor impairments, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of complex I of the mitochondrial electron transport chain, making it a useful tool for studying mitochondrial dysfunction and oxidative stress in the brain. This compound-induced Parkinson's disease-like symptoms in animals are similar to those observed in humans with Parkinson's disease, making it a useful model for studying the pathophysiology of Parkinson's disease. However, this compound-induced Parkinson's disease is an acute model, and the symptoms are reversible upon cessation of this compound treatment. This limits its use as a chronic model of Parkinson's disease.

Direcciones Futuras

Future research on 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione should focus on developing chronic models of Parkinson's disease using this compound. This will allow for the study of the long-term effects of this compound-induced Parkinson's disease and the development of new treatments for Parkinson's disease. Additionally, future research should focus on identifying new targets for the treatment of Parkinson's disease, including targeting oxidative stress and inflammation in the brain. Finally, future research should focus on developing new compounds that are selective inhibitors of complex I of the mitochondrial electron transport chain, with fewer side effects than this compound.

Métodos De Síntesis

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a variety of methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of 3-methoxybenzaldehyde, methyl acetoacetate, and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as ammonium acetate. The Vilsmeier-Haack reaction involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The Pictet-Spengler reaction involves the condensation of 3-methoxybenzaldehyde with tryptamine, followed by cyclization with formaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine.

Aplicaciones Científicas De Investigación

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used extensively in scientific research to study the pathophysiology of Parkinson's disease. This compound is converted to MPP+ by monoamine oxidase-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.

Propiedades

Fórmula molecular

C22H17N3O4S

Peso molecular

419.5 g/mol

Nombre IUPAC

1-(3-methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-11-7-8-16-15(9-11)19(26)17-18(13-5-4-6-14(10-13)28-3)25(21(27)20(17)29-16)22-24-23-12(2)30-22/h4-10,18H,1-3H3

Clave InChI

HICVTWJAQBYCGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

SMILES canónico

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.